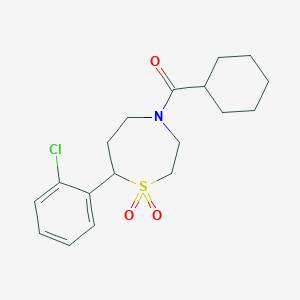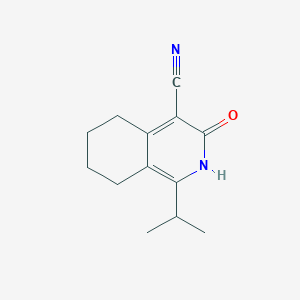![molecular formula C15H9Cl2NO2S B2503194 Benzo[d]thiazol-2-ylmethyl-3,5-dichlorbenzoat CAS No. 325987-61-9](/img/structure/B2503194.png)
Benzo[d]thiazol-2-ylmethyl-3,5-dichlorbenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C15H9Cl2NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Wissenschaftliche Forschungsanwendungen
Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
While the specific mechanism of action for “Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate” is not available, thiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I (Topo I) . They have also been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Zukünftige Richtungen
The future directions for “Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate” and similar compounds could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research is needed to fully understand their mechanisms of action and potential applications in medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoic acid or its derivatives. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[d]thiazol-2-ylmethyl benzoate
- Benzo[d]thiazol-2-ylmethyl 4-chlorobenzoate
- Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate
Uniqueness
Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the benzoate ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S/c16-10-5-9(6-11(17)7-10)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLVNVVTGASRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-fluorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2503111.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)


![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)


![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2503128.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol](/img/structure/B2503130.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)
